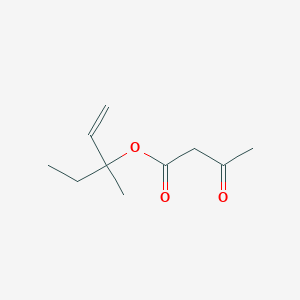
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of acetic acid and contains a 4-methylphenyl group attached to a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde, followed by reduction and esterification.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
-
Oxidation: : Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
-
Reduction: : The compound can be reduced to form alcohols or alkanes.
Reagents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Conditions: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
-
Substitution: : this compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as halides or amines.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: 3-(4-methylphenyl)prop-2-enal or 3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 3-(4-methylphenyl)propan-1-ol or 3-(4-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(4-methylphenyl)prop-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
4-methylphenylacetic acid: Contains the 4-methylphenyl group but differs in the position and type of functional groups.
Cinnamic acid derivatives: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is unique due to its combination of the acetic acid and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
105643-09-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
acetic acid;3-(4-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h2-7,11H,8H2,1H3;1H3,(H,3,4) |
InChIキー |
ZACVWAALOWQFBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


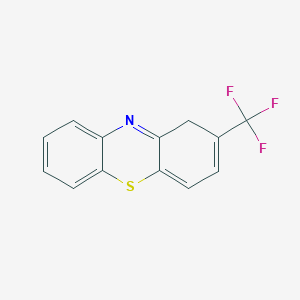
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
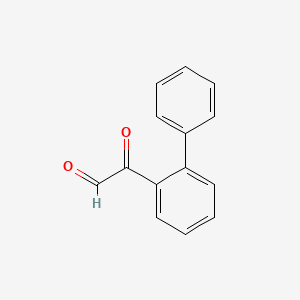
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)



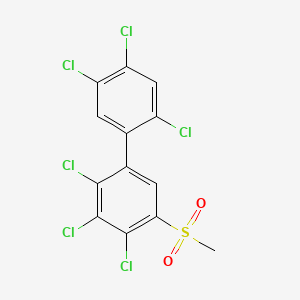
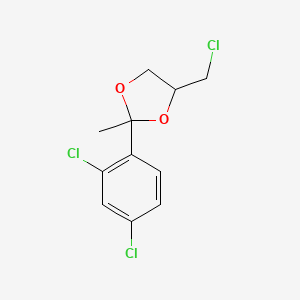
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)

